molecular formula C6H11BrO2 B1597287 2-Bromo-3-methylpentanoic acid CAS No. 42880-22-8

2-Bromo-3-methylpentanoic acid

Cat. No. B1597287
CAS RN: 42880-22-8
M. Wt: 195.05 g/mol
InChI Key: GQZXYZIKUQUVKE-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpentanoic acid is a chemical compound with the molecular formula C6H11BrO2 . It falls under the category of carboxylic acids and contains a bromine atom attached to a methyl-substituted pentanoic acid backbone . The compound’s systematic IUPAC name is (2R,3R)-2-Bromo-3-methylpentanoic acid .


Synthesis Analysis

The synthesis of 2-Bromo-3-methylpentanoic acid involves the bromination of 3-methylpentanoic acid. This reaction typically occurs through electrophilic substitution, where a bromine molecule replaces a hydrogen atom on the carbon chain. The stereochemistry of the resulting product is crucial, as it determines whether the bromine atom is attached to the R or S configuration .


Molecular Structure Analysis

The compound’s molecular structure consists of a five-carbon aliphatic chain (pentanoic acid) with a methyl group (CH3) at the third carbon position. The bromine atom (Br) is attached to the second carbon (C-2) of the chain. The stereochemistry of the chiral centers (C-2 and C-3) influences the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

  • Nucleophilic Substitution : Undergoes substitution reactions at the bromine atom, leading to the formation of different derivatives .

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2-Bromo-3-methylpentanoic acid is approximately unknown .
  • Boiling Point : The boiling point is also unknown .

Scientific Research Applications

Analysis in Alcoholic Beverages

A study developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid, in wine and other alcoholic beverages. This method, featuring solid phase extraction and gas chromatography-mass spectrometry, achieved low detection limits and high reproducibility, providing valuable insights into the concentration of these compounds in various alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Microbial Production of Vitamin B12 Antimetabolites

Research on Bacillus cereus fermentation identified 2-amino-4-keto-3-methylpentanoic acids as vitamin B12 antimetabolites. A synthetic process involving 2-bromo-3-butanone and sodio diethyl acetamidomalonate was developed to create a similar bioactive mixture. This work contributes to understanding microbial pathways and their potential pharmaceutical applications (Perlman et al., 1977).

Chemical Synthesis and Analysis

A study in the Journal of Pharmaceutical Sciences describes the production of 4-fluoroisoleucine through the ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid. This research provides insights into novel synthetic pathways for fluoroamino acids and their potential applications in various fields (Gershon, Shanks, & Clarke, 1978).

Future Directions

: ChemSpider: (2R,3R)-2-Bromo-3-methylpentanoic acid : ChemSynthesis: 2-bromo-3-methylpentanoic acid

properties

IUPAC Name

2-bromo-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXYZIKUQUVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293729
Record name 2-bromo-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylpentanoic acid

CAS RN

42880-22-8
Record name 42880-22-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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